molecular formula C24H24N2O2 B4063038 N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide

N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide

Cat. No. B4063038
M. Wt: 372.5 g/mol
InChI Key: FQWSIVFKNNLFJA-UHFFFAOYSA-N
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Description

N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MMMP belongs to the class of compounds known as selective estrogen receptor modulators (SERMs) and has been shown to have a high affinity for the estrogen receptor (ER).

Scientific Research Applications

Antitumor Activity

A series of phenyl-substituted derivatives, including compounds related to N-[4-(4-morpholinylmethyl)phenyl]-4-biphenylcarboxamide, demonstrated potential as minimal DNA-intercalating agents with in vivo antitumor activity. These compounds were synthesized and evaluated, revealing that certain derivatives showed significant solid tumor activity. The study highlighted the importance of the phenyl ring's positioning for DNA intercalative binding and identified several compounds with promising antitumor effects (Atwell, Baguley, & Denny, 1989).

Synthesis and Biological Activity

Another study focused on the synthesis, crystal structure, and biological activity of related morpholine derivatives, providing insights into their potential as cancer cell proliferation inhibitors. The research detailed the synthesis process and evaluated the compounds' inhibitory effects on cancer cell lines, establishing a foundation for further exploration of their therapeutic potential (Lu et al., 2017).

Chemical Properties and Derivatives

Research on the electronic absorption spectra of Morpholine Green and its derivatives, including those with a morpholine component, contributed to understanding the chemical properties and potential applications of these compounds in dyes and pigments. The study demonstrated how substituents affect the absorption spectra, offering valuable data for the development of new materials and applications (Hepworth, Sawyer, & Hallas, 1993).

Antimicrobial and Antiinflammatory Activities

Derivatives of morpholine and related compounds have been synthesized and tested for antimicrobial and antiinflammatory activities. These studies reveal the compounds' potential in treating infections and inflammation, providing a basis for further medicinal chemistry research and drug development. For example, Mannich base derivatives showed high antibacterial activity against specific bacterial strains, underscoring the versatility and therapeutic potential of these compounds (Idhayadhulla et al., 2014).

Corrosion Inhibition

Investigations into morpholine and piperazine-based carboxamide derivatives as corrosion inhibitors for mild steel in HCl medium illustrated the application of these compounds in materials science. The study highlighted their effectiveness in protecting metal surfaces from corrosion, suggesting potential industrial applications for these chemical agents (Nnaji et al., 2017).

Safety and Hazards

The safety data sheet for a related compound, “[4-(4-Morpholinylmethyl)phenyl]magnesium bromide”, indicates that it is highly flammable and harmful if swallowed. It causes severe skin burns and eye damage, may cause respiratory irritation, and is suspected of causing cancer . It reacts violently with water and may form explosive peroxides .

properties

IUPAC Name

N-[4-(morpholin-4-ylmethyl)phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c27-24(22-10-8-21(9-11-22)20-4-2-1-3-5-20)25-23-12-6-19(7-13-23)18-26-14-16-28-17-15-26/h1-13H,14-18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQWSIVFKNNLFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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